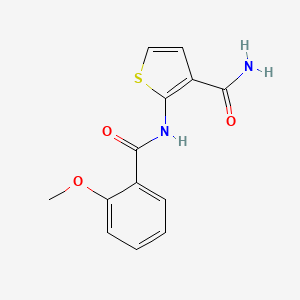

2-(2-Methoxybenzamido)thiophene-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-(2-Methoxybenzamido)thiophene-3-carboxamide” is a chemical compound with the molecular formula C15H15NO4S . It is also known by the registry number ZINC000004275715 . This compound is available from suppliers for scientific research needs .

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the SMILES stringCCOC(=O)c1ccsc1NC(=O)c1ccccc1OC . This string provides a text representation of the compound’s structure, including the arrangement of its atoms and the bonds between them .

Scientific Research Applications

Synthesis and Chemical Properties

Compounds structurally related to 2-(2-Methoxybenzamido)thiophene-3-carboxamide have been synthesized for diverse scientific applications. For instance, the synthesis and conformational analysis of 2′-benzamido-2'-deoxyadenosine analogues aim to find new structures for treating diseases like sleeping sickness, highlighting the importance of chemical synthesis in drug discovery (S. V. Calenbergh et al., 1994). Additionally, the development of thiophene derivatives as acetylcholinesterase inhibitors for potential Alzheimer's disease treatment showcases the synthesis of bioactive molecules with specific therapeutic targets (M. M. Ismail et al., 2012).

Biological Evaluation

The biological evaluation of benzamide derivatives, including their roles as inhibitors of various biological processes, is a significant area of research. For example, the study on novel inhibitors of poly(ADP-ribose) synthetase demonstrates the potential therapeutic applications of benzamide derivatives in modulating enzymatic activity, which could be relevant for developing treatments for conditions associated with DNA repair and cell death (M. R. Purnell & W. Whish, 1980).

Material Science and Corrosion Inhibition

Research extends into material science, where methoxy-substituted phenylthienyl benzamidines have been investigated as corrosion inhibitors for carbon steel in hydrochloric acid medium. This study underscores the application of benzamide derivatives in protecting industrial materials, highlighting their versatility beyond biological systems (A. Fouda et al., 2020).

Mechanism of Action

Target of Action

Derivatives of benzothiophene-3-carboxylic acids, which include thiophene-3-carboxamides, are considered valuable molecular scaffolds for medicinal chemistry . They have been selected over time for preclinical and clinical studies due to their potential biological activity .

Result of Action

Certain thiophene-2-carboxamide derivatives have shown antioxidant and antibacterial activities . For instance, the 3-amino thiophene-2-carboxamide derivative increased antioxidant activity by 62.0%, comparable to the reference antioxidant ascorbic acid .

Properties

IUPAC Name |

2-[(2-methoxybenzoyl)amino]thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O3S/c1-18-10-5-3-2-4-8(10)12(17)15-13-9(11(14)16)6-7-19-13/h2-7H,1H3,(H2,14,16)(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSYBJKGQKFJPFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)NC2=C(C=CS2)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methyl-5-((4-methylpiperidin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2784679.png)

![N'-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(3-hydroxypropyl)ethanediamide](/img/structure/B2784681.png)

![N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-5-chlorothiophene-2-carboxamide](/img/structure/B2784682.png)

![2-((3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide](/img/structure/B2784685.png)

![ethyl [(6-oxo-6H-benzo[c]chromen-3-yl)oxy](phenyl)acetate](/img/structure/B2784689.png)

![2-{[(2-fluorophenyl)methyl]sulfanyl}-1-(furan-2-carbonyl)-4,5-dihydro-1H-imidazole](/img/structure/B2784690.png)

![4-{4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl}-6-phenylpyrimidine](/img/structure/B2784692.png)

![2-Benzyl-1-(3-hydroxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2784698.png)